(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11F2N·HCl. It is a bicyclic amine derivative that contains two fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure is formed through a cyclization reaction. This can be achieved by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Introduction of the amine group: The amine group is introduced through a nucleophilic substitution reaction. This involves reacting the bicyclic intermediate with an amine source, such as ammonia or an amine derivative.
Formation of the hydrochloride salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions are performed in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted bicyclic compounds with different functional groups.
Scientific Research Applications
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms in the structure enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)amine: Lacks the hydrochloride salt form.
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride is unique due to its combination of a bicyclic structure with fluorine atoms and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-4(3-10)2-6(5)7;/h4-6H,1-3,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKDYRPFCMQLPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.